molecular formula C15H20N2O2 B13490921 tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate

tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate

Katalognummer: B13490921
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: UTHMLRWLPJDVHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications This compound is known for its unique structure, which includes a tert-butyl group, a cyanophenyl group, and a methylcarbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl N-(3-aminophenyl)carbamate with 4-(2-methoxyethoxy)aniline . The reaction conditions often include the use of a suitable solvent, such as dimethylsulfoxide, and a catalyst to facilitate the reaction. The reaction is carried out at an elevated temperature, typically around 40°C, and under controlled pH conditions to ensure optimal yield and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch processes. These processes are designed to maximize efficiency and yield while minimizing waste and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are crucial for achieving high purity and yield in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the cyanophenyl and methylcarbamate groups .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, this compound is used in industrial applications, such as the production of specialty chemicals and materials .

Wirkmechanismus

Eigenschaften

Molekularformel

C15H20N2O2

Molekulargewicht

260.33 g/mol

IUPAC-Name

tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17(4)10-9-12-5-7-13(11-16)8-6-12/h5-8H,9-10H2,1-4H3

InChI-Schlüssel

UTHMLRWLPJDVHR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.